molecular formula C19H16N2O4S B5180254 4-methyl-N-(4'-nitro-4-biphenylyl)benzenesulfonamide

4-methyl-N-(4'-nitro-4-biphenylyl)benzenesulfonamide

Cat. No. B5180254
M. Wt: 368.4 g/mol
InChI Key: XQEOEENDPIWBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4'-nitro-4-biphenylyl)benzenesulfonamide, commonly known as MNBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

MNBS inhibits the activity of CA IX by binding to its active site and blocking the access of substrate molecules. This leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment. The acidic environment can lead to cell death and has been found to be an effective strategy for the treatment of cancer.
Biochemical and Physiological Effects:
MNBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNBS has also been found to reduce the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

MNBS has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, which makes it an ideal tool for studying the function of this protein. MNBS is also stable and can be easily synthesized in large quantities. However, MNBS has some limitations, including its low solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for research on MNBS. One area of research is the development of more potent and selective inhibitors of CA IX. Another area of research is the investigation of the role of CA IX in cancer progression and metastasis. MNBS may also have potential applications in other areas such as imaging and drug delivery. Further research is needed to fully understand the potential of MNBS in these areas.
Conclusion:
MNBS is a potent inhibitor of CA IX that has been widely used in scientific research. It has various biochemical and physiological effects and has potential applications in the treatment of cancer. Further research is needed to fully understand the potential of MNBS in various areas of research.

Synthesis Methods

The synthesis of MNBS involves the reaction of 4-methylbenzenesulfonyl chloride with 4'-nitrobiphenylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

MNBS has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells. MNBS has also been used to inhibit other enzymes such as carbonic anhydrase II (CA II) and carbonic anhydrase XII (CA XII).

properties

IUPAC Name

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-14-2-12-19(13-3-14)26(24,25)20-17-8-4-15(5-9-17)16-6-10-18(11-7-16)21(22)23/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOEENDPIWBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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